molecular formula C7H16N2O2 B15215983 2-(2-Methoxyethyl)morpholin-4-amine

2-(2-Methoxyethyl)morpholin-4-amine

Cat. No.: B15215983
M. Wt: 160.21 g/mol
InChI Key: DSMNSCKRDANYNC-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)morpholin-4-amine is a morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The nitrogen at position 4 is substituted with an amine group, while carbon 2 of the morpholine ring bears a 2-methoxyethyl (-CH₂CH₂OCH₃) substituent . This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions in pharmacological or material science applications.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-methoxyethyl)morpholin-4-amine

InChI

InChI=1S/C7H16N2O2/c1-10-4-2-7-6-9(8)3-5-11-7/h7H,2-6,8H2,1H3

InChI Key

DSMNSCKRDANYNC-UHFFFAOYSA-N

Canonical SMILES

COCCC1CN(CCO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)morpholin-4-amine typically involves the reaction of morpholine with 2-chloroethyl methyl ether under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the 2-chloroethyl methyl ether, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(2-Methoxyethyl)morpholin-4-amine can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)morpholin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine compounds .

Scientific Research Applications

2-(2-Methoxyethyl)morpholin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)morpholin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Morpholine Derivatives

Table 1: Key Structural and Functional Attributes of Morpholine Derivatives
Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
2-(2-Methoxyethyl)morpholin-4-amine Morpholine 2-(2-Methoxyethyl) at C2; NH₂ at N4 Hypothesized HDAC inhibition potential (inferred from methoxyethyl groups in )
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Triazine Morpholine at C6; Cl at C4 Crystallographic stability; used in kinase inhibitor studies
2-(2-Methylmorpholin-4-yl)ethan-1-amine Morpholine 2-Methyl at C2; NH₂ at N4 Increased lipophilicity compared to unsubstituted morpholine
2-(2,2-Dimethylmorpholin-4-yl)ethylamine Morpholine 2,2-Dimethyl at C2; methylamine side chain Enhanced steric hindrance; potential CNS activity

Key Observations :

  • Substituent Effects : The 2-methoxyethyl group in the target compound likely enhances solubility compared to alkyl-substituted morpholines (e.g., 2-methylmorpholine derivatives) due to its ether oxygen, which increases polarity . This contrasts with methyl groups, which primarily boost lipophilicity.
  • Pharmacological Potential: Methoxyethyl-substituted compounds, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (), demonstrate potent HDAC inhibitory activity at low concentrations (IC₅₀ ~1 µM). This suggests that the methoxyethyl group in 2-(2-Methoxyethyl)morpholin-4-amine may similarly enhance target binding or bioavailability .

Comparison with Methoxyethyl-Substituted Non-Morpholine Compounds

Table 2: Methoxyethyl Groups in Diverse Pharmacophores
Compound Name Core Structure Methoxyethyl Position Bioactivity Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic acid Phenoxy-linked to benzyl group HDAC inhibition (IC₅₀: 1 µM)
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Quinazoline Methoxy at C7 Anticancer activity (EGFR inhibition)
N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine Quinazoline Methoxy at C6 Kinase inhibition

Key Observations :

  • Positional Influence: Methoxyethyl groups attached to aromatic systems (e.g., phenyl in ) exhibit strong hydrogen-bond acceptor properties, aiding in enzyme binding.
  • Activity Trends : Methoxy groups in quinazolines () are critical for kinase inhibition, but their substitution on rigid aromatic cores limits adaptability compared to morpholine-based derivatives.

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